5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound It belongs to the class of nicotinamides, which are derivatives of nicotinic acid This compound is characterized by the presence of a chloro group, a methylthio group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, 3-(methylthio)aniline, and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with 3-(methylthio)aniline under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-(methylthio)phenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl-oxy group.
N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the chloro group.
Uniqueness
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of all three functional groups (chloro, methylthio, and tetrahydrofuran-3-yl-oxy) on the nicotinamide core
Properties
IUPAC Name |
5-chloro-N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24-14-4-2-3-12(8-14)20-16(21)11-7-15(18)17(19-9-11)23-13-5-6-22-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDJFKOMCMOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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